tert-Butyl methyl succinate
Overview
Description
“tert-Butyl methyl succinate” is an ester with the linear formula (CH3)3CO2CCH2CH2CO2CH3 . It has a molecular weight of 188.22 . The mixture of its threo- and erythro- isomeric forms were obtained by the addition reaction between tert-butyl alcohol and 4-oxo-but-3-enoate in the presence of lithium tert-butoxide .
Molecular Structure Analysis
The molecular structure of “tert-Butyl methyl succinate” is represented by the SMILES string COC(=O)CCC(=O)OC©©C . The InChI key is KGLNZUDBQPORRI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“tert-Butyl methyl succinate” has a refractive index n20/D of 1.421 (lit.) . It boils at 85-95 °C/20 mmHg (lit.) and has a density of 1.022 g/mL at 25 °C (lit.) .
Scientific Research Applications
Polymer Functionalization : Anionic polymerization techniques have been used to synthesize polymers with a terminal succinic anhydride group, using living anions of different polymers and di-tert-butyl maleate. This method has enabled the creation of polymers with narrow molecular weight distributions and high functionality, useful in various applications (Cernohous, Macosko, & Hoye, 1997).
Catalytic Activity in Photodegradation : A complex derived from L-2-(3,5-di-tert-butyl-2-hydroxybenzylamino)succinic acid showed potential in photocatalytic degradation of various dyes under visible-light irradiation, indicating potential environmental applications in treating dye-contaminated water (Dasgupta et al., 2014).
Methylation in Drug Development : A method using di-tert-butyl peroxide for the methylation of carbon centers adjacent to nitrogen or aryl rings was developed, demonstrating a significant improvement in optimizing small-molecule properties for pharmaceutical research (Vasilopoulos, Krska, & Stahl, 2021).
Biochemical Analysis : A study on the analysis of dicarboxylic acids, including methylmalonic and succinic acid, employed a method involving extraction with methyl-tert-butyl ether. This method is crucial for diagnosing patients with metabolic disorders or vitamin B12 deficiency (Kushnir et al., 2001).
Environmental Degradation : Research on the degradation of methyl tert-butyl ether in aqueous solutions revealed the generation of several byproducts, including tert-butyl formate and others. Understanding these degradation pathways is essential for environmental remediation efforts (Stefan, Mack, & Bolton, 2000).
Insulinotropic Potential : Esters of succinic acid, including 4-tert-butyl-succinate, were studied for their insulinotropic potential, providing insights into new therapeutic avenues for diabetes treatment (Ladrière et al., 1998).
Metabolic Stability Enhancement : Research on replacing the tert-butyl group in medicinal compounds to enhance metabolic stability indicated that a trifluoromethylcyclopropyl group could be a viable alternative (Barnes‐Seeman et al., 2013).
Esterification and Ritter Reaction : The tert-butyl methyl ether has been effectively used in esterification of carboxylic acids, demonstrating remarkable regioselectivity and high yield in these chemical processes (Dawar, Raju, & Ramakrishna, 2011).
Safety And Hazards
properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLNZUDBQPORRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163684 | |
Record name | Butanedioc acid tert-butyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methyl succinate | |
CAS RN |
14734-25-9 | |
Record name | Butanedioc acid tert-butyl methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014734259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioc acid tert-butyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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